![molecular formula C18H19BrClN3OS2 B3018222 (E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1177812-03-1](/img/structure/B3018222.png)
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Description
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C18H19BrClN3OS2 and its molecular weight is 472.84. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics and Photovoltaics
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride: has shown promise in organic electronics and photovoltaic applications. Specifically:
- Ternary Polymer Solar Cells (PSCs) : Researchers have explored this compound as a second acceptor material in ternary PSCs. By incorporating it into a binary active layer alongside other polymers, they achieved enhanced power conversion efficiencies (PCEs). For instance, when combined with J71 and ITIC, the ternary PSCs exhibited a PCE of 12.35%, surpassing the binary device’s PCE of 10.79% . Additionally, when incorporated into a PM6:Y6 binary active layer, a remarkable PCE of 16.53% was achieved, making it one of the highest-performing ternary PSCs .
Materials Science and Crystal Engineering
The bromobenzo[d]thiazol-2-yl group offers opportunities in materials science:
- Salt and Co-crystal Formation : Investigating the compound’s interactions with different carboxylic acid derivatives could lead to the formation of salts or co-crystals. Such studies could provide insights into crystal engineering and solid-state properties .
properties
IUPAC Name |
(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2.ClH/c1-21(2)9-10-22(17(23)8-6-14-4-3-11-24-14)18-20-15-7-5-13(19)12-16(15)25-18;/h3-8,11-12H,9-10H2,1-2H3;1H/b8-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRYKIKBJKHZGW-WVLIHFOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C=CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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